KGP94

Cancer Biology Protease Selectivity Cell Invasion

KGP94 is a reversible, competitive Cathepsin L (CTSL) inhibitor with >50-fold selectivity over Cathepsin B, enabling unambiguous target deconvolution in metastatic cancer models. Unlike pan-cysteine protease inhibitors, its thiosemicarbazone warhead targets active-site Cys25 with proven in vivo efficacy—65% reduction in skeletal tumor burden. For aqueous dosing, the phosphate prodrug KGP420 offers 600-fold greater solubility. Procure ≥98% purity KGP94 for CTSL-specific pathway analysis and preclinical metastasis research.

Molecular Formula C14H12BrN3OS
Molecular Weight 350.24 g/mol
Cat. No. B1265260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKGP94
SynonymsKGP94
Molecular FormulaC14H12BrN3OS
Molecular Weight350.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=NNC(=S)N)C2=CC(=CC=C2)Br
InChIInChI=1S/C14H12BrN3OS/c15-11-5-1-3-9(7-11)13(17-18-14(16)20)10-4-2-6-12(19)8-10/h1-8,19H,(H3,16,18,20)/b17-13+
InChIKeyZDBKSZKTCPOBFR-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





KGP94: A Selective Cathepsin L Inhibitor for Metastatic Cancer and Bone Resorption Research


KGP94 is a functionalized benzophenone thiosemicarbazone that acts as a reversible, time-dependent, and competitive small-molecule inhibitor of the lysosomal cysteine protease Cathepsin L (CTSL) [1]. Its chemical structure features a thiosemicarbazone warhead designed to interact with the active-site cysteine (Cys25), conferring potent enzyme inhibition [1]. KGP94 is a non-peptidic compound (CAS 1131456-28-4) with a molecular weight of 350.2 Da and a calculated XLogP of 2.7, indicating moderate lipophilicity and limited aqueous solubility [2]. It is currently in preclinical development for the treatment of metastatic cancer and is widely used as a chemical probe for studying Cathepsin L-dependent processes [REFS-1, REFS-3].

Why Substituting KGP94 with a General Cysteine Protease Inhibitor Can Compromise Experimental Outcomes


Simply substituting KGP94 with a pan-cathepsin or broad-spectrum cysteine protease inhibitor (e.g., E-64) is not scientifically valid for studies focused on Cathepsin L-specific functions. Unlike KGP94, which demonstrates a quantifiable selectivity window of >50-fold for Cathepsin L over the ubiquitously expressed and functionally distinct Cathepsin B [REFS-1, REFS-2], non-selective inhibitors would obscure the specific contribution of Cathepsin L by concurrently inhibiting other proteases like Cathepsin B, K, or S. This off-target activity can lead to misinterpretation of phenotypic outcomes, particularly in complex biological systems such as tumor microenvironments or bone resorption assays, where multiple cathepsins play distinct and sometimes opposing roles. The evidence below quantifies these critical differences in selectivity and functional impact.

Quantitative Evidence of KGP94's Differentiation from Analogs and Alternatives


Superior Selectivity for Cathepsin L Over Cathepsin B Compared to Broad-Spectrum Inhibitor E-64

KGP94 exhibits a high degree of selectivity for its primary target, Cathepsin L, over the related cysteine protease Cathepsin B. This contrasts sharply with the irreversible, broad-spectrum cysteine protease inhibitor E-64, which potently inhibits a wide range of cathepsins without significant selectivity. KGP94 shows an IC50 of 189 nM for Cathepsin L but no significant inhibition of Cathepsin B at concentrations up to 10 µM, establishing a selectivity index of >50-fold [REFS-1, REFS-2]. E-64, conversely, inhibits Cathepsin L, Cathepsin B, and other papain-like cysteine proteases with IC50 values in the low nanomolar range [2]. This selectivity window for KGP94 is critical for attributing observed biological effects specifically to Cathepsin L inhibition, rather than to broader pan-cathepsin suppression.

Cancer Biology Protease Selectivity Cell Invasion

Quantified Suppression of Secreted Cathepsin L Activity and Cell Invasion in Prostate and Breast Cancer Models

In functional cellular assays, KGP94 directly quantifies its anti-metastatic potential by significantly suppressing both the secreted activity of Cathepsin L and the invasive capacity of cancer cells. Treatment with 25 µM KGP94 for 24 hours suppressed secreted CTSL activity by 94% in PC-3ML prostate cancer cells and by 92% in MDA-MB-231 breast cancer cells [1]. This enzymatic inhibition translates into a marked reduction in cellular phenotype, with the same treatment (25 µM, 24 h) impairing the invasive capacity of prostate and breast cancer cells by 53% and 88%, respectively, compared to untreated controls [1]. This direct correlation between target engagement and functional anti-invasive effect provides a strong quantitative rationale for its use in metastasis studies.

Metastasis Prostate Cancer Breast Cancer

Demonstrated In Vivo Anti-Metastatic and Anti-Bone Resorptive Efficacy in a Preclinical Prostate Cancer Model

Unlike many Cathepsin L inhibitors whose characterization is limited to in vitro assays, KGP94 has demonstrated quantifiable in vivo efficacy in a clinically relevant preclinical model of bone metastasis. In an intra-cardiac injection model of human PC-3ML prostate cancer cells in nude mice, treatment with KGP94 (20 mg/kg, i.p., once daily) resulted in a significant 65% reduction in metastatic tumor burden in the bone [1]. Furthermore, this treatment led to an improvement in overall survival and was shown to decrease osteoclast formation and bone resorptive function, thereby perturbing the reciprocal interactions between tumor cells and the bone microenvironment [1]. This multimodal in vivo effect establishes KGP94 as a valuable tool for studying the contribution of Cathepsin L to the full metastatic cascade and associated skeletal complications.

Bone Metastasis In Vivo Pharmacology Prostate Cancer

Addressing Solubility Limitations with a Quantified 600-Fold Improvement via a Characterized Prodrug (KGP420)

A recognized limitation of KGP94 is its poor aqueous solubility, which can hinder in vivo formulation and administration [1]. However, this issue has been directly addressed by the development and characterization of a water-soluble phosphate prodrug salt, KGP420. This prodrug exhibits a remarkable 600-fold increase in aqueous solubility compared to the parent compound KGP94 [2]. Critically, the study demonstrates that KGP420 is stable in aqueous solution and is readily converted back to the active parent drug, KGP94, via enzymatic hydrolysis with alkaline phosphatase (ALP) [1]. This provides a validated and scalable solution for researchers requiring a soluble form of the inhibitor for in vivo studies, offering a clear advantage over other analogs that may lack a characterized solubility-enabling strategy.

Drug Formulation Prodrug Aqueous Solubility

Validated Application Scenarios for KGP94 in Cancer and Bone Metastasis Research


Investigating Cathepsin L-Specific Mechanisms of Cancer Cell Invasion and Migration

KGP94 is ideally suited for in vitro studies where a clear separation of Cathepsin L's role from that of other cathepsins is essential. Its >50-fold selectivity over Cathepsin B [1] ensures that observed decreases in cellular invasion (53-88% in prostate and breast cancer models at 25 µM [2]) can be confidently attributed to CTSL inhibition, avoiding the confounding effects associated with pan-cathepsin inhibitors. This makes it a superior chemical probe for dissecting CTSL-specific signaling pathways in metastasis.

Preclinical In Vivo Modeling of Metastatic Prostate Cancer Progression and Bone-Tumor Interactions

For researchers studying the full metastatic cascade, KGP94 provides a validated tool with proven in vivo efficacy. Its demonstrated ability to reduce skeletal tumor burden by 65% and impair osteoclast-mediated bone resorption in a prostate cancer bone metastasis model [3] offers a unique advantage for studies focused on the reciprocal interactions between cancer cells and the bone microenvironment. This positions KGP94 as a key reagent for preclinical studies aimed at validating Cathepsin L as a therapeutic target for metastatic bone disease.

Longitudinal In Vivo Studies Requiring a Soluble Form of a Cathepsin L Inhibitor

When experimental protocols demand a highly soluble form of the inhibitor for reliable and consistent in vivo dosing, researchers should consider procuring and using the characterized water-soluble phosphate prodrug, KGP420. This compound provides a 600-fold increase in solubility [4] and is readily converted to the active KGP94 by endogenous alkaline phosphatases, overcoming a key formulation hurdle associated with the parent molecule and offering a more practical solution for long-term animal studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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